Product packaging for 2-Amino-4-(methylamino)phenol(Cat. No.:)

2-Amino-4-(methylamino)phenol

Cat. No.: B14848713
M. Wt: 138.17 g/mol
InChI Key: OSWAUKJYXZYZBZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within the Aminophenol Class

The systematic name for the compound is 2-Amino-4-(methylamino)phenol. This name precisely describes its molecular structure: a phenol (B47542) ring with an amino group (-NH₂) at the second carbon position and a methylamino group (-NHCH₃) at the fourth position relative to the hydroxyl group (-OH). It is also identified by its CAS Registry Number 72584-61-3. The sulfate (B86663) salt of this compound is registered under CAS Number 94349-43-6. bldpharm.comechemi.com

Structurally, it is an isomer of other aminophenols and their derivatives, and its properties are influenced by the specific arrangement of its functional groups. The presence of both a primary amino group and a secondary amino group, in addition to the phenolic hydroxyl group, imparts a unique chemical character to the molecule, influencing its reactivity, solubility, and potential applications.

IdentifierValue
CAS Number72584-61-3
Sulfate Salt CAS Number94349-43-6 echemi.com

Significance and Research Landscape of Substituted Phenols and Amines in Organic Chemistry

Substituted phenols and amines are cornerstone molecules in organic synthesis. The amino and hydroxyl groups are highly reactive and serve as key handles for introducing other functionalities or for building more complex molecular architectures. Aminophenols, in particular, are known intermediates in the synthesis of a wide array of products. damiva.com They are extensively used in the manufacturing of dyes, pharmaceuticals, and photographic developers. damiva.comcosmeticsinfo.org

The reactivity of the aminophenol core allows for a variety of chemical transformations. The amino group can be diazotized and coupled to form azo dyes, while the phenolic hydroxyl group can undergo etherification and esterification reactions. The benzene (B151609) ring itself is activated by both the amino and hydroxyl groups, making it susceptible to electrophilic substitution reactions. This versatility has cemented the role of substituted phenols and amines as indispensable building blocks in synthetic organic chemistry.

Historical Development and Contemporary Research Trajectories

The history of aminophenols is closely tied to the development of the synthetic dye industry in the 19th century. wikipedia.org The discovery that these compounds could be oxidized and coupled to produce a range of colors revolutionized the textile industry. justia.com Over the years, research has expanded to explore their potential in other areas, including medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B14848713 2-Amino-4-(methylamino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-amino-4-(methylamino)phenol

InChI

InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3

InChI Key

OSWAUKJYXZYZBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)N

Origin of Product

United States

Synthesis Methodologies and Synthetic Pathway Investigations

Established Synthetic Routes for Aminophenol Derivatives

Traditional synthetic routes to aminophenols often serve as the foundation for producing more complex derivatives. These methods are typically multi-step processes involving nitration, reduction, and functional group interconversion.

Reduction is a cornerstone in the synthesis of aminophenols, typically involving the conversion of nitro groups to amino groups. The choice of reducing agent and reaction conditions is critical for achieving selectivity and high yields.

A plausible and widely documented pathway to aminophenol derivatives starts with the partial reduction of dinitrophenols. For the synthesis of a precursor to 2-Amino-4-(methylamino)phenol, 2,4-dinitrophenol (B41442) is a logical starting material. The selective reduction of one nitro group while leaving the other intact is a key strategic step.

The regioselective partial reduction of 2,4-dinitrophenol can be achieved using sulfidic reducing agents. A common method involves using sodium sulfide (B99878) in an aqueous ammonium (B1175870) chloride solution. orgsyn.org This reaction preferentially reduces the nitro group at the 2-position, which is ortho to the hydroxyl group, yielding 2-amino-4-nitrophenol (B125904). orgsyn.orggoogle.com This selectivity is attributed to the electronic and steric environment created by the adjacent hydroxyl group. The reaction is typically heated to around 80-85°C, and upon completion, the product is isolated by filtration and acidification. orgsyn.org Yields for this conversion are generally in the range of 64-67%. orgsyn.org

Alternative methods for this partial reduction exist, though some may offer lower yields or present other challenges. These include reduction with sulfur dioxide in the presence of iron filings, or with hydrazine (B178648) in the presence of metal catalysts. google.com A patented process describes using hydrogen sulphide in an aqueous alkaline solution at temperatures between 20°C and 100°C while maintaining a specific pH to achieve selective reduction. google.com Another patent highlights a method using alkali metal sulfides where the dinitrophenol is first converted to its phenolate (B1203915) form, though this process can be slow and require high dilution. google.com

Once 2-amino-4-nitrophenol is synthesized, a subsequent reduction of the remaining nitro group would yield 2,4-diaminophenol. nih.govsigmaaldrich.com This intermediate could then undergo selective N-methylation at the 4-position to produce the target compound, this compound.

Table 1: Research Findings on Partial Reduction of 2,4-Dinitrophenol

Starting Material Reagent(s) Product Yield Reference
2,4-Dinitrophenol Sodium sulfide, Ammonium chloride, Aqueous ammonia 2-Amino-4-nitrophenol 64-67% orgsyn.org
2,4-Dinitrophenol Hydrogen sulphide, Aqueous alkaline solution 2-Amino-4-nitrophenol Not specified google.com

This table is interactive. Click on the headers to sort.

The reduction of Schiff bases (imines) presents another versatile route to aminophenol derivatives. This method involves the condensation of an aminophenol with an aldehyde or ketone, followed by the reduction of the resulting C=N double bond. While not a direct pathway from simple precursors to this compound, it is a crucial method for synthesizing various substituted aminophenols.

For example, Schiff bases can be formed by refluxing an aminophenol with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695). bas.bg The resulting imine can then be reduced to a secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This two-step, one-pot process is a reliable way to create N-substituted aminophenol derivatives.

This methodology could theoretically be applied to synthesize the target compound by first creating a Schiff base from 4-amino-2-nitrophenol (B85986) and formaldehyde, followed by reduction to introduce the methyl group at the 4-amino position. The final step would be the reduction of the 2-nitro group.

The position of substituents on the benzene (B151609) ring profoundly influences the regioselectivity of synthetic transformations, particularly in the reduction of polynitro compounds. In the case of 2,4-dinitrophenol, the hydroxyl group plays a dominant role in directing the reduction.

The nitro group at the C2 position (ortho to the hydroxyl group) is preferentially reduced over the nitro group at the C4 position (para to the hydroxyl group). google.com This is a well-established principle in Zinin reduction and related reactions. The reasons for this selectivity are electronic; the ortho position is activated, facilitating the reduction process. This inherent regioselectivity is advantageous as it allows for the reliable synthesis of 2-amino-4-nitrophenol, a key intermediate, from the readily available 2,4-dinitrophenol. orgsyn.orggoogle.comgoogle.com

Reduction-Based Synthetic Approaches

Development of Novel and Environmentally Conscious Synthetic Methodologies

In recent years, there has been a significant push towards developing "green" or environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

For the reduction of nitro groups, a key step in aminophenol synthesis, several eco-friendly methods have been explored. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is often considered a cleaner alternative to stoichiometric metal-acid reductions, which produce large amounts of metal sludge. wikipedia.org The use of nanoparticle catalysts, such as those based on copper, silver, or gold, is also gaining traction. nih.govmdpi.com These catalysts can offer high activity and selectivity under milder conditions and can often be recycled and reused. nih.govmdpi.com

For the N-methylation step required to convert a primary amine to a methylamino group, greener alternatives to traditional toxic methylating agents like methyl iodide or dimethyl sulfate (B86663) are being developed. Dimethyl carbonate (DMC) has emerged as a promising non-toxic, environmentally friendly methylating reagent. google.com It can be used to methylate aminophenols in the presence of a suitable catalyst, producing only carbon dioxide and methanol (B129727) as by-products. google.com Another innovative approach is the use of methanol as both a C1 source and a hydrogen source in Pd/C-catalyzed N-methylation of amines or even nitroarenes directly. sci-hub.se

Process Optimization and Scale-Up Considerations in Chemical Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic procedure from a laboratory scale to industrial production. This involves systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and environmental impact.

For the synthesis of aminophenols via nitro reduction, optimization often focuses on the catalyst system and hydrogenation conditions. For instance, in the catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol, factors like the concentration of the acid medium, reaction temperature, and the choice of catalyst support can significantly affect selectivity and conversion rates. researchgate.net

When scaling up, challenges such as heat transfer, mass transfer, and catalyst handling become more pronounced. For exothermic reactions like nitrations or hydrogenations, ensuring efficient heat removal is critical for safety and to prevent side reactions. In catalytic processes, the recovery and reuse of the catalyst are key economic and environmental considerations. For example, using magnetic nanoparticles as catalyst supports can simplify separation and recycling on a large scale. nih.gov The choice of solvent, reagent concentration, and purification methods must also be re-evaluated to ensure the process is efficient, safe, and economically viable at an industrial scale. google.com

Advanced Reaction Mechanisms and Mechanistic Studies

Electrochemical Reaction Mechanisms of Aminophenol Derivatives

The electrochemical oxidation of aminophenol derivatives, particularly those with a ortho-aminophenol structure like 2-Amino-4-(methylamino)phenol, is a complex process that is highly dependent on the molecular structure and reaction conditions.

Oxidative Dimerization Pathways, particularly for Ortho-Aminophenols

The electrochemical oxidation of ortho-aminophenol derivatives predominantly proceeds through oxidative dimerization to form phenoxazinone structures. This process is initiated by a two-electron oxidation of the aminophenol to a highly reactive quinoneimine intermediate. This intermediate then undergoes a series of reactions, including intermolecular addition of another aminophenol molecule, to ultimately form the stable phenoxazinone ring system.

A key example is the enzymatic oxidation of substituted 2-aminophenols, which serves as a model for the chemical and electrochemical processes. The mechanism involves the initial formation of an o-quinone imine, which is then trapped by a second molecule of the 2-aminophenol (B121084). Subsequent oxidation and conjugate addition steps lead to the formation of a dihydro-2-aminophenoxazinone, which can be further oxidized to the final phenoxazinone product. nih.gov Studies on 2-amino-4-methylphenol (B1222752), a close structural analog of this compound, have shown its conversion to a dihydrophenoxazinone compound, confirming this dimerization pathway. researchgate.net

The general mechanism for the formation of the phenoxazinone chromophore involves a sequence of three consecutive two-electron aminophenol oxidations, with the aminophenol moiety being regenerated through tautomerization reactions during the sequence. nih.gov

Influence of Substitution Patterns on Reaction Kinetics and Mechanisms

The nature and position of substituents on the aminophenol ring have a profound impact on the kinetics and mechanisms of their electrochemical reactions. In the case of this compound, the presence of the electron-donating methylamino group at the para-position to the hydroxyl group and the primary amino group at the ortho-position influences the electron density of the aromatic ring and the stability of the intermediates.

Studies on various aminophenol derivatives have shown that the rate of dimerization and hydrolysis reactions are completely dependent on the substituent group attached to the nitrogen atom and the position of the amino group in the molecule. researchgate.net For instance, the oxidation of p-aminophenols often leads to hydrolysis to form p-benzoquinone, whereas o-aminophenol derivatives, as in the case of our target molecule, favor dimerization. researchgate.netrsc.org The electron-donating nature of the methylamino group in this compound is expected to facilitate the initial oxidation step compared to unsubstituted 2-aminophenol.

The table below summarizes the influence of substituents on the oxidation of various aminophenol derivatives.

CompoundSubstituent EffectsPrimary Reaction PathwayReference
o-AminophenolUnsubstitutedOxidative Dimerization rsc.org
p-AminophenolUnsubstitutedHydrolysis to p-benzoquinone researchgate.netrsc.org
2-Amino-4-methylphenolMethyl group at C4Oxidative Dimerization researchgate.net
2-MethylaminophenolN-Methyl groupOxidative Dimerization rsc.org
4-MethylaminophenolN-Methyl groupHydrolysis to p-benzoquinone rsc.org

Kinetic Investigations of Electrochemical Processes

Kinetic studies of the electrochemical oxidation of aminophenol derivatives provide valuable insights into the reaction mechanisms. The electrochemical parameters, such as the charge transfer coefficient (α), the number of electrons transferred (n), the standard electrode reaction rate constant (kₛ), and the apparent diffusion coefficient (D), can be determined using techniques like cyclic voltammetry.

For N-methyl-p-aminophenol sulfate (B86663) (Metol), a structural isomer of the target compound, electrochemical studies have yielded specific kinetic parameters. At a LiCoO₂ nanosphere modified electrode, the electrooxidation of Metol showed a charge transfer coefficient (α) of 0.51, the number of electrons transferred (n) as approximately 1 (0.91), a standard electrode reaction rate constant (kₛ) of 0.92 s⁻¹, and an apparent diffusion coefficient (D) of 7.06 × 10⁻⁵ cm²/s. nih.gov At an ionic liquid-modified carbon paste electrode, the charge-transfer coefficient (α) was found to be 0.45. nih.gov These values, while not directly for this compound, provide a reasonable estimate for the electrochemical behavior of a closely related N-methylated aminophenol.

The table below presents a compilation of kinetic data for the electrochemical oxidation of Metol on different modified electrodes.

ElectrodeCharge Transfer Coefficient (α)Electron Transfer Rate Constant (kₛ) (s⁻¹)Diffusion Coefficient (D) (cm²/s)Reference
LiCoO₂ nanosphere modified electrode0.510.927.06 × 10⁻⁵ nih.gov
Ionic liquid modified carbon paste electrode0.45-- nih.gov

Oxidative Coupling Reactions of Aminophenol Analogues

Oxidative coupling is a fundamental reaction of aminophenols, leading to the formation of larger, more complex molecules. wikipedia.org In the context of this compound, oxidative coupling reactions are central to its dimerization and polymerization processes. These reactions can be catalyzed by various means, including chemical oxidants, enzymes, and electrochemical methods. nih.govrsc.org

The oxidative coupling of o-aminophenols, for instance, is a key step in the biosynthesis of actinomycin (B1170597) D, where a phenoxazinone synthase enzyme catalyzes the formation of the chromophore. nih.gov Similar reactions can be mimicked in the laboratory using chemical oxidants or electrochemical oxidation. The reaction of 2-amino-4-methylphenol with human hemoglobin also results in an oxidative condensation to form a dihydrophenoxazinone, highlighting the propensity of these molecules to undergo such coupling reactions. researchgate.net

Formation of Radical Intermediates in Chemical Transformations

The oxidation of aminophenols, both chemically and electrochemically, often proceeds through the formation of radical intermediates. The initial step is typically a one-electron oxidation to form a radical cation. researchgate.net This radical cation can then deprotonate to yield a neutral radical, which can be an aminyl radical (centered on the nitrogen) or a phenoxyl radical (centered on the oxygen). The distribution of spin density in these radicals determines the subsequent reaction pathways.

In the electrochemical oxidation of aliphatic amines, the initial formation of a radical cation is a key step. nih.gov For aminophenols, the presence of both amino and hydroxyl groups offers multiple sites for radical formation. The relative stability of the aminyl versus the phenoxyl radical will depend on the specific molecular structure and the reaction environment, including the pH. The formation of these radical intermediates is crucial for the subsequent coupling reactions that lead to dimerization and polymerization products.

pH-Dependent Reaction Pathways and Equilibria

The pH of the reaction medium plays a critical role in the electrochemical and chemical reactions of aminophenols, including this compound. The protonation state of the amino and hydroxyl groups significantly affects the molecule's redox potential and the reactivity of its intermediates. nih.gov

Aminophenols are amphoteric and can exist as neutral molecules, ammonium (B1175870) cations, or phenolate (B1203915) anions depending on the pH of the solution. These different forms will have different oxidation potentials and may follow different reaction pathways. For example, the rate-controlling steps in the oxidation of p-aminophenol have been shown to be pH-dependent. At pH < 8, the coupling of a protonated monoimine with a neutral p-aminophenol molecule is rate-determining. Between pH 8 and 10, the rate is controlled by the coupling of the protonated monoimine with the p-aminophenolate anion. Above pH 10, the coupling of the neutral monoimine with the p-aminophenolate anion becomes the rate-controlling step. rsc.org

Similarly, for this compound, the pH will influence the equilibrium between its different protonated forms, thereby affecting the ease of oxidation and the nature of the resulting products. The kinetics of the auto-oxidation of 2-aminophenol to 2-amino-phenoxazin-3-one have been shown to be first-order and pH-dependent, with the rate increasing in more alkaline conditions.

Theoretical Chemistry and Computational Analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Table 1: Representative DFT Geometrical Parameters for an Analogous Aminophenol Structure This table presents typical bond lengths and angles for a related aminophenol compound, optimized using the DFT B3LYP method, as specific data for 2-Amino-4-(methylamino)phenol is not available.

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC-O1.36 Å
C-N (amino)1.39 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleC-C-O119.5°
C-C-N121.0°

Note: Data is generalized from studies on similar phenolic compounds.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that solves the Schrödinger equation without empirical parameters. nih.gov However, a principal limitation of the HF method is its failure to adequately account for electron correlation, which can be significant in molecules with lone pairs and pi-systems, such as aminophenols. Consequently, while HF provides a valuable baseline, methods like DFT that include electron correlation are generally preferred for higher accuracy in predicting vibrational spectra and reaction energies for these types of molecules. nih.govznaturforsch.comnih.gov Comparative studies on related organic compounds consistently show that DFT methods, such as B3LYP, yield results in better agreement with experimental data than HF methods. nih.govnih.gov

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For aromatic compounds containing heteroatoms like oxygen and nitrogen, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed. nih.govznaturforsch.comnih.gov The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron distribution around atoms involved in chemical bonds. Diffuse functions (++), which allow orbitals to occupy a larger space, are important for modeling systems with lone pairs and for calculations involving anions or excited states. researchgate.net The selection represents a trade-off between computational cost and the desired level of accuracy.

Molecular Orbital Theory and Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. ijaemr.comresearchgate.net For aminophenol derivatives, the HOMO is typically localized on the phenyl ring and the electron-donating amino and hydroxyl groups, while the LUMO is distributed over the aromatic system. ijaemr.comnih.gov The presence of electron-donating groups raises the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Gap for a Representative Phenolic Compound This table illustrates typical HOMO-LUMO energy values calculated for a related compound using DFT, as specific data for this compound is not available.

ParameterEnergy (eV)
HOMO Energy-5.25
LUMO Energy-0.50
HOMO-LUMO Gap (ΔE)4.75

Note: Values are representative and sourced from computational studies on analogous molecules. nih.govmaterialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edunumberanalytics.com This method is exceptionally useful for quantifying intramolecular and intermolecular interactions. For a molecule like this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen and oxygen lone pairs into the antibonding orbitals (π*) of the phenyl ring. researchgate.net These donor-acceptor interactions stabilize the molecule and influence its electronic properties. The analysis provides stabilization energies (E(2)) that quantify the strength of these interactions, offering insight into the molecule's resonance structures and charge distribution. researchgate.netwisc.edu

Table 3: Key NBO Donor-Acceptor Interactions in an Analogous Aminophenol System This table presents significant stabilization energies (E(2)) from NBO analysis on a related aminophenol, highlighting electron delocalization.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C-C)~15-20
LP (N)π* (C-C)~25-35
π (C-C)π* (C-C)~18-22

Note: LP denotes a lone pair orbital. E(2) values are generalized from NBO analyses of similar aromatic amines and phenols.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface is colored based on the electrostatic potential value: regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wolfram.comresearchgate.net In this compound, the MEP map would show significant negative potential around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs, making these the primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, identifying them as electrophilic sites. The aromatic ring would show a gradient of potential, influenced by the electron-donating substituent groups. researchgate.net

Thermodynamic and Kinetic Insights from Computational Modeling

Computational modeling provides a powerful lens through which to examine the reactivity and stability of chemical compounds. For this compound, these methods can predict the feasibility of its synthesis and transformation reactions and elucidate the precise energetic pathways it follows.

Gibbs Free Energy Calculations for Reaction Feasibility

The spontaneity of a chemical reaction under constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable process. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the standard enthalpies of formation and Gibbs free energies of reactants and products. researchgate.net

For instance, in studies of related aminophenol isomers, DFT calculations using the B3LYP method have shown excellent agreement with experimental thermodynamic data. researchgate.net Similar computational approaches for reactions involving this compound, such as its synthesis from precursor molecules, would involve calculating the ΔG of the proposed reaction pathway. This allows for an in silico assessment of the reaction's feasibility before undertaking experimental work.

Table 1: Illustrative Thermodynamic Parameters from DFT Calculations for Aminophenol Isomers Note: This table illustrates the type of data obtained from DFT calculations for related compounds, as specific data for this compound is not available in the cited literature.

Property Computational Method Basis Set Calculated Value
Standard Enthalpy of Formation DFT (B3LYP) 6-311+G(2d,2p) Varies by isomer
O-H Bond Dissociation Energy DFT (B3LYP) 6-311+G(2d,2p) Varies by isomer
Gas-Phase Acidity DFT (B3LYP) 6-311+G(2d,2p) Varies by isomer

Data conceptualized from findings on aminophenol isomers. researchgate.net

Elucidation of Reaction Pathway Energetics and Transition States

Beyond simple feasibility, computational chemistry can map the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy barrier, which governs the reaction rate.

For example, computational studies on the hydration of other organic molecules have successfully used DFT to locate transition states and calculate their energy barriers. researchgate.net Applying this to this compound could reveal the mechanism of its oxidation, a common reaction for phenols and anilines. By modeling the step-by-step process, researchers can identify the rate-determining step and understand how substituents on the aromatic ring influence reactivity. researchgate.net

Modeling of Solvent Effects in Computational Studies (e.g., Polarizable Continuum Model - PCM)

Most chemical reactions are performed in a solvent, which can significantly impact reaction pathways and molecular properties. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that treats the solvent as a continuous dielectric medium, making the calculation of solvent effects more achievable. wikipedia.orgq-chem.com

In this model, the solute molecule carves out a cavity in the dielectric continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated self-consistently. q-chem.com This approach allows for the computation of molecular free energy of solvation. wikipedia.org The choice of solvent can dramatically influence properties; for example, studies on related aminic compounds show that polar solvents like DMSO can cause a significant red shift in fluorescence emission spectra compared to less polar solvents like toluene. mdpi.com PCM calculations can reproduce these trends, helping to explain how the solvent stabilizes the molecule's excited state differently. mdpi.comnih.gov For this compound, using PCM would be essential for accurately predicting its spectroscopic properties and reaction kinetics in various solutions.

Conformational Analysis and Tautomerism Studies

Molecules are not static entities; they exist as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov For this compound, rotations around the C-N and C-O bonds, as well as the C-N bond of the methylamino group, lead to various possible conformations.

Furthermore, the compound can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. While the phenol-amino form is expected to be dominant, keto-enol or imine-enamine tautomerism could occur. Computational studies, typically using DFT, are the standard method for evaluating the relative energies and stabilities of different tautomers and conformers. koreascience.krresearchgate.net For example, theoretical calculations on aminopyridines and other heterocyclic systems have successfully predicted the preference for one tautomer over another, which was consistent with experimental findings. koreascience.kr Similar analysis of this compound would clarify its predominant form in different environments and reveal the presence of intramolecular hydrogen bonding, which can significantly stabilize certain conformations. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. nih.gov Materials with significant NLO response are crucial for applications in telecommunications, optical computing, and laser technology. nih.gov

The potential for a molecule to exhibit second-order NLO properties is primarily related to its first hyperpolarizability (β). Quantum chemical calculations using DFT are a key tool for predicting the NLO properties of new molecules. nih.govajrconline.org Molecules that possess both electron-donating and electron-accepting groups linked by a π-conjugated system often exhibit large β values due to efficient intramolecular charge transfer upon excitation.

This compound has strong electron-donating groups (amino and methylamino) and a phenol (B47542) system that can participate in charge transfer, making it a candidate for NLO activity. Computational studies would involve optimizing the molecule's geometry and then calculating its polarizability (α) and first hyperpolarizability (β) tensors. nanoient.orgnih.gov The effect of solvent on these properties can also be modeled using PCM. nih.gov

Table 2: Illustrative NLO Properties Calculated for Chromene Derivatives using DFT Note: This table shows the type of NLO data generated from computational studies on related heterocyclic compounds to illustrate the concept.

Compound Method/Basis Set Average Polarizability <α> (x 10⁻²³ esu) First Hyperpolarizability β (esu)
Chromene Derivative 4a M06-2X/6-31G(d,p) 6.77 0.145 x 10⁴

Data sourced from a study on chromene derivatives to demonstrate the predictive power of DFT for NLO properties. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies for Separation and Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-Amino-4-(methylamino)phenol in various matrices. These methods offer high resolution and sensitivity, making them indispensable in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by coupling with various detectors, each offering specific advantages in sensitivity and selectivity.

HPLC coupled with a UV detector is a widely used method for the analysis of aromatic compounds such as aminophenols due to their inherent ability to absorb ultraviolet light. The selection of an appropriate stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and sensitivity. For instance, a method for analyzing 2-amino-4-methylphenol (B1222752), a structurally similar compound, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The detection wavelength is typically set at the absorption maximum of the analyte to ensure the highest sensitivity. sielc.com For many aminophenols and related compounds found in hair dyes, a detection wavelength of 280 nm is commonly employed. nih.gov

A study on the simultaneous determination of phenol (B47542) and related compounds in tap water after derivatization with 4-nitrobenzoyl chloride used HPLC-UV detection at 280 nm. scirp.org Another method for the analysis of bioactive amines in chicken meat utilized a gradient elution with UV detection following pre-column derivatization with dansyl chloride. scielo.br These examples, while not directly on this compound, illustrate the common approaches that are readily adaptable for its quantification.

Table 1: Exemplary HPLC-UV Conditions for Aminophenol Analysis

Parameter Details Reference(s)
Column Reverse-phase C18 sielc.comnih.gov
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid sielc.com
Methanol (B129727)/Phosphate Buffer nih.gov
Detection Wavelength 280 nm nih.govscirp.org

| Derivatization Agent | Dansyl chloride, 4-Nitrobenzoyl chloride | scirp.orgscielo.br |

For enhanced sensitivity and selectivity, HPLC with fluorescence detection (FLD) is a powerful alternative to UV detection. While some phenols exhibit native fluorescence, derivatization with a fluorescent tag is often employed to improve detection limits. nih.gov Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are known to react with primary and secondary amino groups, making them suitable for derivatizing compounds like this compound. scirp.org Another approach involves derivatization of the phenolic hydroxyl group. For example, a method for phenol and chlorophenols uses derivatization with 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) followed by HPLC-FLD. scirp.org

A direct spectrofluorometric method has been developed for the determination of p-aminophenol in methanol, indicating the potential for native fluorescence detection of aminophenols. nih.gov For a mixture of acetaminophen (B1664979) and its impurities, including 4-aminophenol (B1666318), a fluorescence program with an excitation wavelength of 247 nm and an emission wavelength of 356 nm was proposed. oup.com

Table 2: HPLC-FLD Parameters for Phenolic and Amino Compounds

Analyte(s) Derivatization Reagent Excitation λ (nm) Emission λ (nm) Reference(s)
Phenol, Chlorophenols DMEQ-COCl - - scirp.org
p-Aminophenol None (native) - - nih.gov
4-Aminophenol None (native) 247 356 oup.com

Potentiometric detection coupled with HPLC offers a unique approach for the analysis of ionic or ionizable compounds. This technique utilizes an ion-selective electrode as a detector, which measures the potential difference that is proportional to the concentration of the analyte. It has been successfully applied to the analysis of various amino alcohols in cation exchange HPLC systems. researchgate.net For instance, a study demonstrated the use of PVC-based liquid membrane electrodes for the detection of lysosomotropic amino alcohols, achieving significantly lower detection limits compared to UV detection for some aliphatic solutes. researchgate.net Another study reported the potentiometric determination of amino acids using a copper-indicating electrode. nih.gov While direct applications for this compound are not extensively documented, the presence of amino groups suggests its suitability for analysis by cation exchange HPLC with potentiometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the polar nature and low volatility of aminophenols, derivatization is a mandatory step to convert them into more volatile and thermally stable forms. sigmaaldrich.com Common derivatization approaches include silylation and acylation.

Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on amino and hydroxyl groups to form volatile derivatives. sigmaaldrich.comthermofisher.com Acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or propyl chloroformate is another effective strategy. nih.govnih.gov The resulting derivatives can be readily separated on a GC column and identified by their characteristic mass spectra. nih.gov For example, a method for the analysis of aminoindanes, which also contain amino groups, successfully used MBTFA, HFBA, and ethyl chloroformate (ECF) as derivatization reagents. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

Derivatization Reagent Abbreviation Target Functional Group(s) Reference(s)
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -NH2 thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA -OH, -NH2, -SH sigmaaldrich.com
Heptafluorobutyric anhydride HFBA -NH2 nih.gov
Propyl chloroformate - Amino acids nih.gov

Hyphenated Analytical Techniques (e.g., LC-MS, LC-MS/MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are at the forefront of analytical science, offering unparalleled sensitivity and selectivity. nih.gov These methods are especially crucial for the analysis of complex matrices like cosmetic products, where this compound might be present as a component of hair dyes. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of numerous hair dyes in commercial products. nih.govoup.com These methods typically involve a simple extraction step followed by analysis using a C18 column and electrospray ionization (ESI) in either positive or negative mode. nih.govoup.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides high selectivity and allows for accurate quantification even at trace levels. nih.gov For instance, one study reported the determination of 11 types of hair dyes with limits of detection ranging from 0.15 to 10 mg/kg. nih.gov

More advanced hyphenated systems like HPLC-SPE-NMR-TOF-MS (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry) provide comprehensive structural information, which is invaluable for the identification of unknown compounds and metabolites. While specific applications to this compound are not detailed in the provided search results, the power of these techniques makes them highly suitable for in-depth characterization.

Table 4: LC-MS/MS Parameters for Hair Dye Analysis

Parameter Details Reference(s)
Chromatography Shim-pack Scepter C18–120 column oup.com
Mobile Phase Methanol/Water or Acetonitrile/Ammonium (B1175870) acetate (B1210297) solution nih.govnih.gov
Ionization Electrospray Ionization (ESI), positive and negative modes nih.govoup.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

| Sample Preparation | Ultrasonic extraction with methanol | nih.govoup.com |

Advanced Analytical Characterization of this compound

While data exists for structurally related compounds such as 2-amino-4-methylphenol, 4-(methylamino)phenol (B85996) (Metol), and 2-(methylamino)phenol, these molecules possess different functional groups and substitution patterns. Adhering to strict scientific accuracy, the data for these related compounds cannot be used as a substitute to describe the specific spectral and electrochemical properties of this compound.

The generation of a scientifically rigorous and accurate article detailing the specific analytical characterization of this compound is therefore not possible at this time due to the absence of published research findings for this particular molecule.

Based on a comprehensive search of available scientific literature, there is insufficient specific data for the chemical compound This compound to generate a detailed article that adheres to the requested outline.

The advanced analytical techniques specified in the outline, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), specific chemical derivatization strategies, and sulphonation for reactivity control, have not been extensively reported for this particular compound.

While research exists for structurally similar compounds, such as 2-amino-4-methylphenol, 4-(methylamino)phenol (Metol), and other aminophenol derivatives commonly found in hair dyes, the user's strict requirement to focus solely on "this compound" prevents the use of this related data.

Therefore, it is not possible to provide a scientifically accurate and thorough article that fulfills all the constraints of the request at this time. Further research and publication on the analytical characterization of this compound would be required to address the specific topics outlined.

Applications and Advanced Materials Science Integration

Role as Precursors and Building Blocks in Complex Organic Synthesis

2-Amino-4-(methylamino)phenol and its close structural relatives serve as crucial starting materials and intermediates in the synthesis of more complex molecules. researchgate.net Their amphoteric nature, allowing them to act as either weak acids or bases, contributes to their versatility in chemical reactions. researchgate.net

A significant application is in the synthesis of phenoxazine derivatives . These heterocyclic compounds are of great interest due to their applications in materials science. For instance, a related compound, 2-(methylamino)phenol, reacts with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in ethanol (B145695) with a sodium carbonate base to produce 2,3-dinitro-N-methylphenoxazine in a high yield of 82%. The increased nucleophilicity of the N-alkyl amino group compared to a primary amine facilitates this reaction.

Another key synthetic application is the formation of Schiff bases . For example, 2-amino-4-methyl phenol (B47542) can be condensed with o-hydroxy acetophenone (B1666503) in a 1:1 molar ratio by refluxing the mixture on a water bath. researchgate.net The resulting Schiff base, 2-[1-(2-Hydroxy-Phenyl)-ethylidene amino]-4-methyl-phenol, can then be used to form metal complexes with elements like Titanium (IV) and Zirconium (IV). researchgate.net

Furthermore, compounds like 2-Amino-4-methylphenol (B1222752) are utilized in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series. sigmaaldrich.com The reactivity of the aminophenol structure also allows for its conversion into dihydrophenoxazinone by purified human hemoglobin. sigmaaldrich.com These examples underscore the compound's role as a fundamental building block for creating diverse and functional chemical structures.

Table 1: Synthetic Applications of Aminophenol Derivatives
PrecursorReagent(s)Product ClassReference(s)
2-(methylamino)phenol1,2-difluoro-4,5-dinitrobenzene, Na2CO3Phenoxazines
2-amino-4-methyl phenolo-hydroxy acetophenoneSchiff Bases researchgate.net
2-Amino-4-methylphenolAcetylacetone4-(2-hydroxy-5-methylphenyl)imino-2-pentanone sigmaaldrich.com
2-Amino-4-methylphenolNot specifiedSpiropyran derivatives sigmaaldrich.com

Integration into Specialized Dyeing Compositions

Aminophenol derivatives are foundational intermediates in the dye industry, particularly for hair coloring products. researchgate.netnih.gov They are key components in oxidative (permanent) hair dye formulations, where they act as "primary intermediates" or "developers." fortunebusinessinsights.commadesafe.org These compounds are oxidized, typically by hydrogen peroxide, and then react with "coupler" substances to form larger colorant molecules inside the hair shaft. cosmeticsinfo.org This process results in long-lasting color that cannot be easily washed out. cosmeticsinfo.org

For example, 2-Amino-4-nitrophenol (B125904), a closely related compound, is used in semi-permanent hair color products to achieve gold-blond shades. nih.gov It is often mixed at concentrations up to 0.5% with other dyes in a shampoo base. nih.gov Similarly, derivatives like 2-Amino-4-Hydroxyethylaminoanisole are used in permanent hair dyes. cosmeticsinfo.org The final color depends on the specific combination of precursors and couplers used in the formulation. cosmeticsinfo.org

The broader class of p-aminophenols is widely used in dyes for textiles, including polyester, nylon, and acetate (B1210297) fibers, as well as for coloring leather and fur. nih.govarxiv.orgamoghchemicals.in

Table 2: Applications in Dye Formulations
Compound/DerivativeDye TypeApplicationKey RoleReference(s)
AminophenolsOxidative Hair DyeHair ColoringPrimary Intermediate/Developer fortunebusinessinsights.commadesafe.org
2-Amino-4-nitrophenolSemi-Permanent Hair DyeGold-Blond ShadesColorant nih.gov
2-Amino-4-HydroxyethylaminoanisolePermanent Hair DyeHair ColoringPrecursor cosmeticsinfo.org
p-AminophenolsDisperse DyesTextile Dyeing (Polyester, Nylon)Intermediate arxiv.orgamoghchemicals.in

Utility in the Design and Fabrication of Electrochemical Sensors

The electrochemically active nature of aminophenols makes them important targets for detection and quantification, driving the development of specialized electrochemical sensors. mdpi.com These sensors are crucial for monitoring environmental pollutants, as aminophenol derivatives can be found in industrial effluent. mdpi.comtaylorandfrancis.com

The primary challenge in detecting aminophenols is often interference from other electroactive compounds. nih.gov To overcome this, research focuses on modifying electrodes to enhance sensitivity and selectivity. For instance, a novel sensor for the simultaneous detection of acetaminophen (B1664979) (a p-aminophenol derivative) and 4-aminophenol (B1666318) (4-AP) was developed using a glassy carbon electrode modified with Ag-Pd bimetallic nanoparticles and reduced graphene oxide. rsc.org This sensor demonstrated a low detection limit of 0.013 μM for 4-AP. rsc.org

Another approach involves using flexible, low-cost devices. A sensor built on a plastic substrate with electrodes made from a composite of multi-walled carbon nanotubes (MWCNTs) and Nafion doped with copper was successfully used to detect p-aminophenol in water with a detection limit of 90 nM without needing a supporting electrolyte. nih.gov Similarly, sensors based on Fe-NC derivatives attached with Ti3C2 quantum dots have shown excellent performance in detecting acetaminophen and p-aminophenol simultaneously. nih.gov These advancements highlight the utility of aminophenol compounds as analytes in the design and testing of highly sensitive and selective electrochemical sensors.

Table 3: Performance of Electrochemical Sensors for Aminophenol Detection
Electrode ModificationAnalyte(s)Detection LimitLinear RangeReference(s)
Ag-Pd bimetal nanoparticles / rGOAcetaminophen & 4-Aminophenol0.013 μM (for 4-AP)1.00–300.00 μM (for 4-AP) rsc.org
MWCNTs / Nafion:Cup-Aminophenol (PAP)90 nM0.2 to 1.6 µM nih.gov
Fe-NC derivatives / Ti3C2 QDsAcetaminophen & P-Aminophenol0.06 μM (for 4-AP)0.50–150.00 μM (for 4-AP) nih.gov
Graphene oxide / CeNbO4N-methyl-p-aminophenol sulfate (B86663)10 nMNot Specified nih.gov

Prospective Roles in Other Chemical Industry Sectors

The applications of this compound and its analogs extend beyond synthesis and dyes into other industrial sectors.

One significant area is in the pharmaceutical industry , where aminophenols serve as precursors for various drugs. researchgate.nettaylorandfrancis.com The most prominent example is the use of p-aminophenol as the final intermediate in the industrial synthesis of paracetamol (acetaminophen). arxiv.orgwikipedia.org It is also a key building block for other active pharmaceutical ingredients like ambroxol (B1667023) and sorafenib. fortunebusinessinsights.comarxiv.org

Additionally, certain aminophenol derivatives show potential as corrosion inhibitors . arxiv.org Specifically, N-Methyl-4-aminophenol sulfate can be used under certain conditions to inhibit corrosion in steel. nih.gov

Other niche applications include use as a developing agent in black-and-white photography and as a component in the synthesis of rubber antioxidants . arxiv.org The compound's reactivity also makes it a useful reagent for the chemical analysis of certain metals. arxiv.org

Q & A

Q. What are the established synthetic routes for 2-Amino-4-(methylamino)phenol, and what factors influence yield optimization?

  • Methodological Answer : A common approach involves reducing nitro precursors (e.g., 2-nitro-4-(methylamino)phenol) using catalytic hydrogenation (e.g., Pd/C with H₂) or sodium borohydride. Yield optimization depends on reaction temperature, catalyst loading, and precursor purity. For example, impurities in starting materials can lead to side reactions, necessitating recrystallization or chromatography for purification .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC : Quantify purity (>97% threshold recommended).
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., methylamino group at C4, amino at C2).
  • Melting Point Analysis : Compare observed values (e.g., 130–135°C) with literature data to detect impurities .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they affect experimental design?

  • Methodological Answer : Moderately soluble in polar solvents (e.g., ethanol, hot water) but poorly soluble in non-polar solvents (e.g., hexane). Recrystallization from hot water or ethanol is recommended for purification. Solvent choice impacts reaction kinetics; for example, aqueous conditions may favor hydrolysis, while ethanol supports nucleophilic substitutions .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic environment and substituent effects in this compound?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, O-H at ~3500 cm⁻¹).
  • UV-Vis Spectroscopy : Study π→π* transitions in the aromatic system, influenced by electron-donating groups (e.g., -NH₂, -NHCH₃).
  • X-ray Crystallography : Resolve steric effects and hydrogen-bonding networks in the solid state .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer : Contradictions often arise from varying reaction conditions. For example:
  • Oxidation : Use controlled conditions (e.g., KMnO₄ in alkaline media) to avoid over-oxidation to quinones.
  • Substitution : Track byproducts via LC-MS when using acylating agents, as competing reactions (e.g., O-acylation vs. N-acylation) may occur.
    Systematic replication under standardized protocols (e.g., inert atmosphere, precise stoichiometry) is critical .

Q. What methodologies are employed to assess the potential biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).
  • Enzyme Inhibition Studies : Screen for interactions with tyrosinase or monoamine oxidases via spectrophotometric kinetic assays.
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines to evaluate therapeutic windows .

Q. How do researchers ensure accurate quantification of this compound in complex matrices?

  • Methodological Answer :
  • Colorimetric Methods : Adapt the 4-aminoantipyrine assay (pH 10, ferricyanide catalyst) to form colored complexes extractable into chloroform for UV detection (λ~460 nm).
  • HPLC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for high sensitivity in biological or environmental samples .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .

Notes

  • For toxicological data, consult PubChem, NTP, or IARC monographs .
  • Structural analogs (e.g., fluorinated or methoxy derivatives) provide insights into reactivity and applications .

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